Alpha-D-fucose is derived from various natural sources, predominantly from plants and microorganisms. It can be synthesized through biological pathways involving fucosyltransferases, which utilize GDP-fucose as a substrate. In mammals, fucosylated glycans are synthesized through two primary pathways: the GDP-mannose-dependent pathway and the free fucose-dependent salvage pathway .
The synthesis of alpha-D-fucose can be achieved through several methods, primarily focusing on glycosylation reactions. One common approach involves the use of thioglycosides as donors in glycosylation reactions with appropriate acceptors.
Alpha-D-fucose has a molecular formula of C₆H₁₂O₅ and exists predominantly in its pyranose form. The structure features an alpha configuration at the anomeric carbon (C-1), which distinguishes it from its beta counterpart.
Alpha-D-fucose participates in various chemical reactions that are vital for its biological functions:
The mechanism of action of alpha-D-fucose primarily involves its role in modulating cell-cell interactions through fucosylated glycans. These glycans are recognized by specific lectins and receptors on cell surfaces, influencing processes such as:
Alpha-D-fucose exhibits several important physical and chemical properties:
Alpha-D-fucose has numerous scientific applications across various fields:
GDP-D-fucose serves as the universal activated donor for fucosylation reactions. Its biosynthesis occurs through two interconnected enzymatic routes:
Key Enzymes and Structures:
Table 1: Enzymes Catalyzing GDP-D-Fucose Formation
| Enzyme | EC Number | Pathway | Structural Features | Subcellular Localization | 
|---|---|---|---|---|
| GMDS | 4.2.1.47 | De novo | (β/α)8 TIM-barrel | Cytosol | 
| TSTA3 (FX protein) | 1.1.1.271 | De novo | Rossmann fold | Cytosol | 
| FCSK | 2.7.1.52 | Salvage | GHMP kinase domain | Cytosol | 
| FPGT | 2.7.7.30 | Salvage | Nucleotidyltransferase fold | Cytosol | 
Quantitative studies reveal distinct metabolic contributions:
Table 2: Metabolic Flux Distribution in GDP-D-Fucose Synthesis
| Cell Type | De Novo Contribution (%) | Salvage Contribution (%) | Key Regulatory Factors | 
|---|---|---|---|
| HEK293T (Wild-type) | 92 | 8 | Substrate availability | 
| GMDS-KO | 0 | 100* | Fucose concentration | 
| TSTA3-KO | 18 | 82 | FPGT upregulation | 
| Hepatocarcinoma | 64 | 36 | HIF-1α-mediated FCSK induction | 
Salvage pathway fully compensates only with 5 mM fucose supplementation [3] [8].
GDP-D-fucose synthesis and utilization are spatially segregated:
Compartmental Dynamics:
GDP-D-fucose translocation involves specialized antiport systems:
Table 3: GDP-D-Fucose Transporters in Mammalian Cells
| Transporter | Localization | Specificity | Disease Association | Structural Motifs | 
|---|---|---|---|---|
| SLC35C1 | Golgi | GDP-D-fucose | LADII | FYNN (TM7), GXXXK (TM9) | 
| SLC35C2 | ER/Golgi | GDP-D-fucose/UDP-Gal | None reported | Modified FYNN motif | 
| SLC35F2 | Plasma membrane | YM-155 (drug) | Cancer drug resistance | Undetermined | 
Emerging Concepts:
CAS No.:
                                    
                CAS No.: 3321-80-0
                                    
                CAS No.: 140456-78-6
CAS No.: 130606-00-7